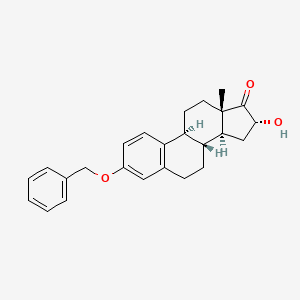

(16alpha)-3-(Benzyloxy)-16-hydroxyestra-1,3,5(10)-trien-17-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(16alpha)-3-(Benzyloxy)-16-hydroxyestra-1,3,5(10)-trien-17-one, also known as 16alpha-OHE1, is a natural compound that is found in many plants, including soybeans, peanuts, and other legumes. It is a member of the class of compounds known as estrogens, which are hormones that play a role in the development and maintenance of female sexual characteristics. 16alpha-OHE1 also has a variety of other biological activities, including anti-inflammatory and antioxidant effects.

科学的研究の応用

- Application : 3-O-Benzyl 16α-Hydroxy Estrone has demonstrated antiproliferative effects against certain cancer cell lines. Researchers investigate its potential as a novel anticancer agent, particularly in breast, prostate, and ovarian cancers .

- Application : Estradiol metabolites like 3-O-Benzyl 16α-Hydroxy Estrone are studied for their potential use in HRT. Understanding their activity and safety profiles is crucial for developing effective therapies .

- Application : Researchers investigate the metabolism of 3-O-Benzyl 16α-Hydroxy Estrone in vivo and in vitro. Understanding its metabolic pathways informs drug development and safety assessments .

- Application : Scientists explore whether 3-O-Benzyl 16α-Hydroxy Estrone acts as an ER agonist or antagonist. Its interaction with ERs may have implications for hormone-related disorders and therapies .

- Application : Researchers synthesize derivatives of 3-O-Benzyl 16α-Hydroxy Estrone to improve solubility, stability, or target specificity. These derivatives may have enhanced bioactivity or reduced side effects .

- Application : Scientists explore formulation techniques (e.g., nanoparticles, liposomes) to enhance the bioavailability of 3-O-Benzyl 16α-Hydroxy Estrone. Improved delivery systems can optimize therapeutic outcomes .

Antiproliferative Activity

Hormone Replacement Therapy (HRT)

Metabolic Studies

Estrogen Receptor Modulation

Chemical Synthesis and Derivatives

Bioavailability Enhancement Strategies

作用機序

Target of Action

The primary target of 3-O-Benzyl 16alpha-Hydroxy Estrone, a protected Estradiol metabolite , is the estrogen receptors . These receptors are found in various tissues including female organs, breasts, hypothalamus, and pituitary . They play a crucial role in mediating the physiological effects of estrogens .

Mode of Action

3-O-Benzyl 16alpha-Hydroxy Estrone interacts with its targets, the estrogen receptors, by binding to them . This binding leads to the dimerization of the hormone-bound estrogen receptors . The dimerized receptors then translocate to the nucleus of cells and bind to estrogen response elements (ERE) of genes . This interaction triggers a cascade of events leading to the transcription of target genes .

Biochemical Pathways

The compound affects various biochemical pathways. For instance, estrogens increase the hepatic synthesis of sex hormone-binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins . They also suppress the release of follicle-stimulating hormone (FSH) from the anterior pituitary . .

Result of Action

The molecular and cellular effects of 3-O-Benzyl 16alpha-Hydroxy Estrone’s action are primarily mediated through its interaction with estrogen receptors. By binding to these receptors and influencing the transcription of target genes, it can modulate various physiological processes . .

特性

IUPAC Name |

(8R,9S,13S,14S,16R)-16-hydroxy-13-methyl-3-phenylmethoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O3/c1-25-12-11-20-19-10-8-18(28-15-16-5-3-2-4-6-16)13-17(19)7-9-21(20)22(25)14-23(26)24(25)27/h2-6,8,10,13,20-23,26H,7,9,11-12,14-15H2,1H3/t20-,21-,22+,23-,25+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPOXPOBSXUHRG-ABMICEGHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2=O)O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747116 |

Source

|

| Record name | (16alpha)-3-(Benzyloxy)-16-hydroxyestra-1,3,5(10)-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14982-20-8 |

Source

|

| Record name | (16alpha)-3-(Benzyloxy)-16-hydroxyestra-1,3,5(10)-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanone, 1-bicyclo[4.2.1]nona-2,4-dien-7-yl-, exo- (9CI)](/img/no-structure.png)

![5H,10H-Benzo[1',10']phenanthro[3',2':4,5]imidazo[2,1-a]isoindole-5,10-dione](/img/structure/B583371.png)

![N-[3-(Piperazin-1-yl)propyl]acetamide](/img/structure/B583380.png)

![2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-hydroxy-2,2-dithiophen-2-ylacetate](/img/structure/B583383.png)

![2,5-Anhydro-4-O-alpha-L-idopyranuronosyl-D-mannose 1-[(4-Nitrophenyl)hydrazone] 6-(Hydrogen sulfate)](/img/structure/B583384.png)